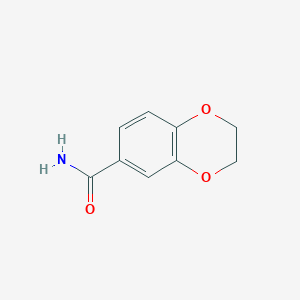

2,3-Dihydro-1,4-benzodioxine-6-carboxamide

描述

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

属性

IUPAC Name |

2,3-dihydro-1,4-benzodioxine-6-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9NO3/c10-9(11)6-1-2-7-8(5-6)13-4-3-12-7/h1-2,5H,3-4H2,(H2,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HZHZDULNPYDZAQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COC2=C(O1)C=CC(=C2)C(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40349748 | |

| Record name | 2,3-dihydro-1,4-benzodioxine-6-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40349748 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

179.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

299169-62-3 | |

| Record name | 2,3-dihydro-1,4-benzodioxine-6-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40349748 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Contextual Significance of the 1,4 Benzodioxine Scaffold in Medicinal Chemistry and Organic Synthesis

The 1,4-benzodioxine scaffold, a bicyclic system composed of a benzene (B151609) ring fused to a 1,4-dioxane (B91453) ring, is a privileged and versatile template in medicinal chemistry and drug design. researchgate.netnih.gov Its significance stems from its presence in a variety of biologically active natural products and synthetic compounds, making it a valuable building block in the development of new therapeutic agents. researchgate.netresearchgate.net

The structural properties of the 1,4-benzodioxine moiety are central to its utility. researchgate.net The fusion of the rigid benzene ring with the more flexible dioxane ring creates a unique three-dimensional conformation. mdpi.com Furthermore, substitution at the C-2 position of the dioxane ring introduces a chiral center, which is often critical for specific biological interactions and can lead to high eudismic ratios in bioactive enantiomers. researchgate.netunimi.it

This scaffold is a key component in several natural products, including lignans (B1203133) and neolignans like Silybin and Purpurenol. scirp.orgscirp.org The biological activities associated with these natural compounds have inspired extensive research into synthetic derivatives. rsc.org Consequently, molecules incorporating the 1,4-benzodioxine core have demonstrated a broad spectrum of pharmacological activities. researchgate.netscirp.org For instance, the well-known pharmaceutical Doxazosin, which contains this moiety, is used for treating hypertension and benign prostatic hyperplasia. scirp.orgscirp.org Research has shown that derivatives can act as antagonists or agonists at various neuronal receptors, including α1-adrenergic, serotoninergic, and nicotinic subtypes. nih.govrsc.org

The wide-ranging biological activities investigated for 1,4-benzodioxine derivatives are summarized in the table below.

| Biological Activity | Therapeutic Area | Reference(s) |

| Anti-inflammatory | Inflammatory Diseases | researchgate.netscirp.orgscirp.orgresearchgate.net |

| Anticancer / Cytotoxic | Oncology | researchgate.netscirp.orgscirp.orgacs.org |

| Antihypertensive | Cardiovascular Disease | scirp.orgscirp.orgrsc.orgeurekaselect.com |

| Antidepressant | Central Nervous System | scirp.orgscirp.orgrsc.org |

| Antihyperglycemic | Metabolic Disorders | scirp.orgscirp.orgrsc.org |

| Antibacterial | Infectious Disease | researchgate.net |

| Antioxidant | Various | researchgate.netscirp.orgscirp.org |

| Hepatoprotective | Liver Disease | scirp.orgscirp.org |

| Anti-HCV | Infectious Disease | researchgate.net |

| Platelet Aggregation Inhibition | Thrombosis | nih.gov |

| PARP1 Inhibition | Oncology | nih.gov |

Historical Perspective and Evolution of Research on 2,3 Dihydro 1,4 Benzodioxine Derivatives

Research into 2,3-dihydro-1,4-benzodioxine derivatives has evolved significantly over several decades. nih.gov The initial interest was largely driven by the isolation of natural products, such as the flavonolignan silybin, which feature this heterocyclic system. rsc.org These naturally occurring compounds provided the first glimpse into the scaffold's potential biological significance. rsc.org

The focus subsequently expanded from the study of natural products to the development of synthetic methodologies to access a wider range of derivatives. Early synthetic approaches included the condensation of an α-bromophenone with a phenol (B47542) or the reaction of an epoxide precursor with a catechol. rsc.org Over time, more sophisticated and efficient synthetic routes have been developed, including multi-step sequences starting from readily available precursors like gallic acid. scirp.orgscirp.org The introduction of modern techniques, such as palladium-catalyzed reactions, has further broadened the synthetic accessibility and versatility of this chemical class. researchgate.net

This evolution in synthetic chemistry has enabled the creation of large libraries of 1,4-benzodioxane (B1196944) analogs for structure-activity relationship (SAR) studies. nih.govscirp.org Researchers have systematically modified the scaffold, exploring the impact of different substituents on both the aromatic and dioxane rings to optimize biological activity. eurekaselect.com This has led to the identification of derivatives with potent and selective effects in diverse therapeutic areas, including cardiovascular disease, oncology, and central nervous system disorders. acs.orgeurekaselect.com A key finding from these studies is the crucial role that stereochemistry at the C-2 position plays in determining the biological outcome. unimi.it

Overview of Key Research Domains for 2,3 Dihydro 1,4 Benzodioxine 6 Carboxamide

Core Scaffold Synthesis and Functionalization Strategies

The assembly of the 2,3-dihydro-1,4-benzodioxine scaffold is a critical step, with several methodologies developed to achieve this structure from various precursors. These methods often focus on the formation of the dioxane ring onto a pre-functionalized benzene ring.

The formation of the 2,3-dihydro-1,4-benzodioxine ring can be accomplished through several synthetic routes, including the use of catechols or their derivatives as starting materials. mdpi.comchemicalbook.com

Gallic acid serves as an inexpensive and readily available starting material for the synthesis of 6-substituted 1,4-benzodioxane derivatives. researchgate.netresearchgate.net The synthetic sequence typically begins with the Fischer esterification of gallic acid to produce methyl 3,4,5-trihydroxybenzoate. researchgate.net This intermediate then undergoes reaction with 1,2-dibromoethane (B42909) in the presence of a base such as potassium carbonate to form the 1,4-benzodioxane ring, yielding methyl 8-(2-bromoethoxy)-2,3-dihydrobenzo[b] nih.govthieme-connect.comdioxine-6-carboxylate. researchgate.net This method inherently places a functional group at the 6-position, which can then be converted to the desired carboxamide. A similar approach starting from 2,3-dihydroxybenzoic acid has also been reported, where the acid is first esterified and then cyclized with 1,2-dibromoethane. nih.gov

| Starting Material | Reagents and Conditions | Intermediate Product | Reference |

|---|---|---|---|

| Gallic Acid | 1. Methanol, H₂SO₄ 2. 1,2-dibromoethane, K₂CO₃, acetone | Methyl 8-(2-bromoethoxy)-2,3-dihydrobenzo[b] nih.govthieme-connect.comdioxine-6-carboxylate | researchgate.net |

| 2,3-dihydroxybenzoic acid | 1. Methanol, H₂SO₄, reflux 2. 1,2-dibromoethane, K₂CO₃, DMF, reflux | Methyl 2,3-dihydrobenzo[b] nih.govthieme-connect.comdioxine-5-carboxylate | nih.gov |

A common strategy for forming the dioxane ring involves the reaction of a catechol derivative with a two-carbon electrophile. For instance, catechol can be reacted with chloroacetyl chloride in the presence of a base like triethylamine (B128534) to yield 2,3-dihydro-1,4-benzodioxin-2-one. chemicalbook.com Another approach involves the base-mediated one-pot condensation-cyclization of a bromoepoxide with catechol. rsc.org Molecular iodine has also been utilized to promote the oxidative cyclization for the synthesis of related heterocyclic systems incorporating the 1,4-benzodioxine moiety. nih.gov

Palladium-catalyzed reactions offer efficient methods for the construction of the 2,3-dihydro-1,4-benzodioxine ring system. One such method involves the palladium-catalyzed condensation of benzene-1,2-diol (catechol) with various propargylic carbonates, which proceeds regio- and stereoselectively. nih.gov Another palladium-catalyzed approach is the intramolecular etherification of an aryl halide bearing an ortho oxyethanol group. rsc.org Furthermore, a tandem palladium-catalyzed oxidative aminocarbonylation-cyclization of 2-prop-2-ynyloxyphenols has been developed to synthesize 2-[(dialkylcarbamoyl)methylene]-2,3-dihydrobenzo nih.govthieme-connect.comdioxine derivatives. researchgate.net Palladium-catalyzed [4+3] annulation of 2-bromobiphenyls with epoxides has also been reported for the synthesis of related dibenzo[b,d]oxepine structures. rsc.org

| Starting Materials | Catalyst/Reagents | Product Type | Reference |

|---|---|---|---|

| Benzene-1,2-diol and propargylic carbonates | Palladium catalyst | 2,3-Dihydro-2-ylidene-1,4-benzodioxins | nih.gov |

| Aryl halide with ortho oxyethanol group | Pd(OAc)₂, Cs₂CO₃ | 1,4-Benzodioxanes | rsc.org |

| 2-Prop-2-ynyloxyphenols | PdI₂, KI, CO, Air | 2-[(Dialkylcarbamoyl)methylene]-2,3-dihydrobenzo nih.govthieme-connect.comdioxines | researchgate.net |

The introduction of the carboxamide group at the 6-position of the 2,3-dihydro-1,4-benzodioxine ring is a key step in the synthesis of the target compound.

One of the most direct methods for achieving this regioselectivity is to start with a precursor that already contains a functional group at the desired position. As mentioned, the use of gallic acid as a starting material provides a carboxylic acid group that is ultimately positioned at C-6 of the benzodioxane ring. researchgate.net This carboxylic acid can then be converted to the corresponding carboxamide. researchgate.netscirp.org

An alternative strategy involves the functionalization of a pre-formed 2,3-dihydro-1,4-benzodioxine ring. For instance, 2,3-dihydro-1,4-benzodioxine-6-carbonitrile (B97839) can be hydrolyzed to the corresponding carboxamide. vulcanchem.com This reaction can be carried out using a mixture of concentrated sulfuric acid and trifluoroacetic acid under reflux conditions. vulcanchem.com

The conversion of the carboxylic acid to the carboxamide can be achieved through several standard peptide coupling methods. For example, the carboxylic acid can be converted to an acid chloride, which is then reacted with an amine. researchgate.net Alternatively, a mixed-anhydride method can be employed for the amidation. nih.gov

Construction of the 2,3-Dihydro-1,4-benzodioxine Ring System from Precursors

Derivatization of the Carboxamide Functionality

The carboxamide group of this compound offers a handle for further chemical modifications, allowing for the synthesis of a diverse library of analogs.

A common derivatization is the N-substitution of the carboxamide. For example, N-(2,3-dihydrobenzo nih.govthieme-connect.com-dioxin-6-yl)-4-methylbenzenesulfonamide can be reacted with various 2-bromo-N-(substituted-phenyl)acetamides to afford a series of N-substituted derivatives. scielo.br While this example is for a sulfonamide, the principle of N-alkylation can be applied to the carboxamide group.

Furthermore, the carboxylic acid precursor to the carboxamide can be reacted with a variety of amines to generate a library of amide derivatives. scirp.org This approach allows for the introduction of diverse structural motifs onto the core scaffold. General methods for the derivatization of carboxylic acids, which can be applied to the synthesis of diverse carboxamides, include the use of coupling agents like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDAC) to form amide bonds with various amines. thermofisher.com

Amide Coupling Reactions: Reagents and Conditions

The formation of the amide bond is a pivotal step in the synthesis of this compound and its N-substituted analogs. This transformation is accomplished by activating the corresponding carboxylic acid, 2,3-dihydro-1,4-benzodioxine-6-carboxylic acid, followed by reaction with an amine. Several standard and advanced coupling reagents are employed for this purpose. luxembourg-bio.com

One common strategy involves the use of carbodiimide (B86325) reagents. For instance, the synthesis of various 2-carboxamido derivatives of 2,3-dihydro-1,4-benzodioxin has been achieved by condensing the relevant carboxylic acids with amines in the presence of 1-[3-(Dimethylamino)propyl]-3-ethylcarbodiimide hydrochloride (EDCI) and 1-hydroxybenzotriazole (B26582) (HOBt) in N,N-dimethylformamide (DMF). acs.org The use of additives like HOBt is known to suppress side reactions and reduce the risk of racemization when chiral centers are present. luxembourg-bio.com

Another effective approach is the mixed-anhydride method. In one documented synthesis, the carboxylic acid was converted to the carboxamide via a mixed-anhydride intermediate, a method that provides a highly reactive species for amidation. nih.gov Alternatively, the carboxylic acid can be converted to a more reactive acid chloride. This is typically done using reagents like thionyl chloride or oxalyl chloride. The resulting 1,4-benzodioxane-6-carbonyl chloride can then be reacted with a wide range of primary and secondary amines to yield the desired amide derivatives. researchgate.netscirp.orgscirp.org This method is particularly useful for large-scale synthesis and for coupling with less reactive amines. sci-hub.se

Table 1: Reagents and Conditions for Amide Coupling

| Precursor | Reagents | Conditions | Product Type | Reference(s) |

|---|---|---|---|---|

| Carboxylic Acid | EDCI, HOBt, Amine | DMF | N-Substituted Carboxamide | acs.org |

| Carboxylic Acid | Mixed-Anhydride Method | Not specified | Carboxamide | nih.gov |

N-Substitution Patterns and Their Synthetic Routes

Diversification of the this compound scaffold is frequently achieved by introducing various substituents on the amide nitrogen atom. These N-substituted analogs are synthesized through several key routes.

A primary method involves the direct coupling of 2,3-dihydro-1,4-benzodioxine-6-carboxylic acid (or its acid chloride) with a substituted amine, as detailed in the previous section. researchgate.netscirp.orgscirp.org This allows for the introduction of a wide array of alkyl and aryl groups.

More complex N-substitution patterns can be achieved through multi-step synthetic sequences. One such sequence begins with 1,4-benzodioxan-6-amine. This starting amine is first reacted with an acylating or sulfonylating agent. For example, reaction with 4-chlorobenzenesulfonyl chloride yields N-(2,3-dihydro-1,4-benzodioxan-6-yl)-4-chlorobenzenesulfonamide. nih.gov This intermediate, which now has an acidic N-H proton, can be subsequently alkylated or aralkylated by reacting it with various alkyl or aralkyl halides in the presence of a base to afford the desired N,N-disubstituted sulfonamide derivatives. nih.gov A similar strategy involves reacting N-(2,3-dihydrobenzo nih.govnih.gov-dioxin-6-yl)-4-methylbenzenesulfonamide with various 2-bromo-N-(substituted-phenyl)acetamides using lithium hydride as a base in DMF to yield more complex acetamide (B32628) derivatives. scielo.br

Another route starts with the synthesis of an intermediate like 2,3-dihydro-1,4-benzodioxin-6-yl-2-bromoacetamide. This electrophilic compound can then be reacted with various nucleophiles, such as substituted 1,3,4-oxadiazoles, in an aprotic polar solvent to generate the final N-substituted acetamide products. nih.gov

Table 2: Synthetic Routes for N-Substituted Analogs

| Starting Material | Key Intermediate(s) | Reagents for N-Substitution | Final Product Type | Reference(s) |

|---|---|---|---|---|

| 1,4-Benzodioxan-6-amine | N-(2,3-dihydro-1,4-benzodioxan-6-yl)-4-chlorobenzenesulfonamide | Alkyl/Aralkyl halides, Base | N-alkyl/aralkyl-N-(benzodioxan-6-yl)-4-chlorobenzenesulfonamides | nih.gov |

| 1,4-Benzodioxan-6-amine | N-(2,3-dihydrobenzo nih.govnih.gov-dioxin-6-yl)-4-methylbenzenesulfonamide | 2-bromo-N-(substituted-phenyl)acetamides, LiH, DMF | 2-{...[(...sulfonyl]amino}-N-(...phenyl)acetamides | scielo.br |

| 1,4-Benzodioxan-6-amine | 2,3-dihydro-1,4-benzodioxin-6-yl-2-bromoacetamide | Substituted 1,3,4-oxadiazole (B1194373) nucleophiles | N-(benzodioxin-6-yl)-2-{[5-(...phenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetamides | nih.gov |

Stereoselective Synthesis and Chiral Resolution of this compound Derivatives

The dioxane ring of the scaffold can contain chiral centers, leading to the existence of stereoisomers. The synthesis and separation of these isomers are critical for structure-activity relationship studies.

Enantioselective Synthetic Approaches for Chiral Benzodioxanes

The creation of chiral 1,4-benzodioxanes with high enantioselectivity is a significant challenge in synthetic chemistry. Asymmetric catalysis provides a powerful tool to achieve this goal.

One notable method is the enantioselective palladium-catalyzed alkene aryloxyarylation. This reaction facilitates the high-yielding formation of a series of 1,4-benzodioxanes containing quaternary stereocenters with excellent enantioselectivity by using sterically bulky and well-defined chiral monophosphorus ligands. nih.gov Another advanced approach is the iridium-catalyzed asymmetric hydrogenation of 1,4-benzodioxines. Using specific chiral ligands, such as N-methylated ZhaoPhos L5, this method can produce enantiomerically enriched 2-substituted 1,4-benzodioxanes with excellent enantiomeric ratios (up to 99:1 er). researchgate.net

Organocatalysis has also been successfully applied. In the synthesis of complex trans-dihydronarciclasine (B1211340) derivatives containing a 1,4-benzodioxane moiety, high enantioselectivities (up to 99% ee) were achieved in a key Michael addition step by employing (8S,9S)-9-amino(9-deoxy)epiquinine as an organocatalyst. nih.govresearchgate.net These methods highlight the progress in creating specific enantiomers of benzodioxane-containing molecules from achiral precursors.

Diastereomer Separation and Configurational Assignment using Spectroscopic Methods

When a racemic or diastereomeric mixture of chiral benzodioxane derivatives is formed, separation and configurational assignment become necessary. A classical and effective method for resolving enantiomers is through the formation of diastereomers by reaction with a chiral resolving agent.

For instance, a racemic mixture of a 1,4-benzoxathiane-2-carboxylic acid ethyl ester, a related heterocyclic system, was resolved by reaction with enantiopure (S)-phenylethylamine. nih.govresearchgate.net This reaction produces a mixture of two diastereomeric amides. These diastereomers often have different physical properties, such as polarity, allowing them to be separated by standard techniques like silica (B1680970) gel chromatography. nih.govresearchgate.net

Once separated, the absolute configuration of each diastereomer must be determined. Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for this purpose. The ¹H-NMR spectra of the separated diastereomers often show distinct differences in chemical shifts and coupling constants. nih.gov For example, in the analysis of diastereomeric 2S-(1-benzyloxy-hex-5-enyl)-2,3-dihydro-1,4-benzodioxines, the coupling constant between the protons on the two adjacent chiral centers (1'H and 2H) was significantly different for the two diastereomers (12.8 Hz vs. 4.8 Hz). mdpi.com This difference, combined with 2D Nuclear Overhauser Effect (NOE) NMR techniques and molecular modeling, allows for the unambiguous assignment of the R or S configuration to the newly formed stereocenter. mdpi.com

Further Chemical Modifications and Scaffold Diversification

Beyond modifications at the amide group, the 2,3-dihydro-1,4-benzodioxine scaffold can be further diversified by introducing functional groups onto the benzene ring.

Introduction of Additional Functional Groups on the Benzene Ring

The aromatic ring of the benzodioxane system is amenable to electrophilic substitution reactions, allowing for the introduction of various functional groups that can modulate the molecule's properties.

A direct functionalization approach is nitration. The 2,3-dihydrobenzo[b] nih.govnih.govdioxine-5-carboxamide has been successfully nitrated at the 7-position using nitric acid in trifluoroacetic acid. nih.gov This introduces a nitro group, which can be a versatile handle for further transformations, such as reduction to an amine.

Alternatively, functional groups can be incorporated from the beginning of the synthesis. A multi-step synthesis starting from gallic acid (3,4,5-trihydroxybenzoic acid) allows for the creation of 6,8-disubstituted-1,4-benzodioxane derivatives. researchgate.netscirp.orgscirp.org In this route, the catechol-like arrangement is formed from gallic acid, and subsequent reaction with 1,2-dibromoethane forms the dioxane ring, leaving a functional group (e.g., an alkoxy group) at the 8-position while the carboxamide is at the 6-position. researchgate.netscirp.orgscirp.org Similarly, starting with a substituted catechol, such as 4-methoxycatechol, allows for the synthesis of benzodioxane derivatives with a methoxy (B1213986) group on the aromatic ring. nih.govresearchgate.net These strategies provide precise control over the position of substituents on the benzene ring, enabling extensive scaffold diversification.

Heterocyclic Ring Incorporations and Hybrid Scaffolds (e.g., Benzothiazole (B30560), Morpholine (B109124), Indole (B1671886), Piperidine)

The synthesis of hybrid molecules that incorporate the this compound core with other heterocyclic systems is a strategy employed to explore new chemical space and modulate pharmacological properties. This is typically achieved by forming an amide bond between 2,3-dihydro-1,4-benzodioxine-6-carboxylic acid (or its activated form, such as an acid chloride) and an amino-functionalized heterocycle.

General Synthetic Approach: The common route to these hybrid scaffolds involves the initial preparation of 2,3-dihydro-1,4-benzodioxine-6-carboxylic acid. This can be synthesized from starting materials like 2,3-dihydroxybenzoic acid via alkylation with 1,2-dibromoethane, followed by hydrolysis of the resulting ester. nih.gov The carboxylic acid is then typically converted to a more reactive species, such as an acid chloride using reagents like thionyl chloride or oxalyl chloride, or activated in situ using coupling agents. This activated intermediate is then reacted with the desired amino-functionalized heterocycle to form the final carboxamide analog. scirp.org

Benzothiazole Incorporation: The benzothiazole moiety can be fused to the 2,3-dihydro-1,4-benzodioxine scaffold. For instance, 2-amino-5,6-ethylenedioxy-1,4-benzothiazole can be synthesized from 6-amino-1,4-benzodioxane by reaction with potassium thiocyanate (B1210189) in an acidic medium, followed by oxidation. bohrium.com While this example illustrates the formation of a fused system, a more direct approach to a carboxamide-linked hybrid would involve the coupling of 2,3-dihydro-1,4-benzodioxine-6-carbonyl chloride with an appropriate aminobenzothiazole.

Morpholine and Piperidine (B6355638) Scaffolds: The incorporation of saturated heterocycles like morpholine and piperidine is a common strategy in medicinal chemistry to improve physicochemical properties. Analogs of this compound containing these rings can be readily synthesized. The reaction of 2,3-dihydro-1,4-benzodioxine-6-carbonyl chloride with morpholine or a substituted piperidine (such as 4-aminopiperidine) in the presence of a base would yield the corresponding carboxamide derivatives. scirp.org The synthesis of various 3-hydroxy-2-piperidinone carboxamides has been achieved through catalytic ring-opening aminolysis, demonstrating advanced methods for creating complex piperidine-containing amides. nih.gov

Indole-Containing Hybrids: The indole nucleus is a privileged scaffold in drug discovery. Hybrid molecules featuring both indole and this compound can be envisioned through several synthetic routes. One plausible method is the coupling of 2,3-dihydro-1,4-benzodioxine-6-carboxylic acid with an amino-functionalized indole, for example, 5-aminoindole (B14826) or 6-aminoindole, using standard peptide coupling reagents. The synthesis of indole-2-carboxylic acid derivatives has been explored for various applications, and these synthetic methodologies could be adapted to create the desired hybrid structures. scielo.br

| Heterocycle | Synthetic Precursor | General Reaction Type |

| Benzothiazole | 2-Aminobenzothiazole | Amide coupling |

| Morpholine | Morpholine | Amide coupling |

| Indole | Aminoindole | Amide coupling |

| Piperidine | Aminopiperidine or Piperidine | Amide coupling |

Oxidation States of Sulfur-Containing Analogs

The modulation of the oxidation state of sulfur atoms within a molecule is a valuable tool for fine-tuning its electronic and steric properties, as well as its potential for hydrogen bonding and metabolic stability. In the context of this compound analogs, the oxidation of a sulfide (B99878) linkage to a sulfoxide (B87167) or a sulfone represents a key chemical transformation.

Detailed research has demonstrated the controlled oxidation of sulfur-containing this compound analogs. scirp.org A synthetic route starting from gallic acid can be used to introduce a sulfide moiety at the 8-position of the benzodioxane ring. scirp.org This sulfide can then be selectively oxidized.

The conversion of a sulfide to a sulfoxide can be achieved using a mild oxidizing agent. For example, the reaction of a sulfide-containing analog with 30% hydrogen peroxide in the presence of tellurium dioxide (TeO₂) can furnish the corresponding sulfoxide in good yield without significant over-oxidation to the sulfone. scirp.org

| Starting Material (Sulfide) | Reagents | Product | Yield |

| 8-(dodecylsulfanyl)-N-(3-methoxyphenyl)-2,3-dihydro-1,4-benzodioxine-6-carboxamide | 30% H₂O₂/TeO₂ | 8-(dodecylsulfinyl)-N-(3-methoxyphenyl)-2,3-dihydro-1,4-benzodioxine-6-carboxamide (Sulfoxide) | 64% scirp.org |

| 8-(dodecylsulfanyl)-N-(3-methoxyphenyl)-2,3-dihydro-1,4-benzodioxine-6-carboxamide | excess 30% H₂O₂ | 8-(dodecylsulfonyl)-N-(3-methoxyphenyl)-2,3-dihydro-1,4-benzodioxine-6-carboxamide (Sulfone) | 74% scirp.org |

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation

NMR spectroscopy is a cornerstone technique for the structural determination of organic molecules, offering detailed information about the chemical environment, connectivity, and stereochemistry of atoms. For derivatives of this compound, a full suite of NMR experiments, including ¹H, ¹³C, and two-dimensional methods, is employed for unambiguous characterization.

Proton NMR (¹H-NMR) provides critical information on the electronic environment of hydrogen atoms within a molecule. The chemical shift (δ) of a proton is influenced by the shielding and deshielding effects of neighboring atoms and functional groups.

In this compound derivatives, the protons on the aromatic ring typically appear in the downfield region (δ 6.8–7.6 ppm) due to the deshielding effect of the ring current. nih.gov The specific substitution pattern on the benzene ring dictates the multiplicity and exact chemical shifts of these protons. For instance, in a 6-carboxamide derivative, the protons at positions 5, 7, and 8 will show distinct signals. scirp.org

The protons of the dioxine ring's ethylenedioxy group (-O-CH₂-CH₂-O-) are characteristically found in the range of δ 4.2–4.4 ppm. nih.govscirp.org These often appear as multiplets or distinct signals depending on their chemical equivalence. nih.gov The amide protons (-CONH₂) typically present as broad singlets, with chemical shifts that can vary depending on the solvent and concentration. In one study using DMSO-d₆ as the solvent, the two amide protons appeared as distinct singlets at δ 7.62 and δ 7.48 ppm for a related isomer, 2,3-dihydrobenzo[b] nih.govnp-mrd.orgdioxine-5-carboxamide. nih.gov

Coupling constants (J), measured in Hertz (Hz), reveal information about the connectivity of adjacent, non-equivalent protons. For example, the coupling between aromatic protons can help confirm their relative positions on the ring. nih.gov In more complex derivatives, the coupling constant between protons on the dioxine ring and an adjacent chiral center can be used to deduce stereochemical relationships. mdpi.com

Interactive Table: Representative ¹H-NMR Data for this compound Derivatives

| Compound/Fragment | Proton Type | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Reference |

| 2,3-dihydrobenzo[b] nih.govnp-mrd.orgdioxine-5-carboxamide | Aromatic H | 7.34 | dd | J = 7.9, 1.8 | nih.gov |

| Aromatic H | 6.98 | dd | J = 8.0, 1.7 | nih.gov | |

| Aromatic H | 6.87 | t | J = 7.9 | nih.gov | |

| Dioxine (-OCH₂-) | 4.37 - 4.35 | m | nih.gov | ||

| Dioxine (-OCH₂-) | 4.28 - 4.26 | m | nih.gov | ||

| Amide (-NH₂) | 7.62, 7.48 | s | nih.gov | ||

| N-benzyl-2,3-dihydrobenzo nih.govnp-mrd.orgdioxine-6-carboxamide | Aromatic H (dioxine ring) | 6.87 - 6.89 | m | scirp.org | |

| Aromatic H (dioxine ring) | 7.06 | d | J = 2.0 | scirp.org | |

| Dioxine (-OCH₂CH₂O-) | 4.22 - 4.26, 4.32 - 4.34 | m | scirp.org | ||

| Benzylic (-CH₂-) | 4.54 | d | J = 5.2 | scirp.org | |

| Amide (-NH-) | 6.21 | dist. t | scirp.org |

¹³C-NMR spectroscopy provides information on the carbon skeleton of a molecule. Since the natural abundance of the ¹³C isotope is low (about 1.1%), these spectra are typically recorded with proton decoupling, resulting in a spectrum where each unique carbon atom appears as a single line. hw.ac.uk

For this compound derivatives, the carbonyl carbon of the amide group is the most downfield signal, typically appearing in the range of δ 165–170 ppm. nih.govoregonstate.edu The aromatic carbons attached to oxygen atoms (C-7 and C-8 in the IUPAC numbering of the parent ring, which become C-4a and C-8a in systematic naming) are observed around δ 140–145 ppm, while the other aromatic carbons resonate between δ 115–125 ppm. nih.gov The carbons of the dioxine moiety (-OCH₂CH₂O-) are found in the upfield region, typically around δ 63–65 ppm. nih.gov

The chemical shifts in ¹³C-NMR are sensitive to substituent effects, making it a powerful tool for confirming the structure of various derivatives. oregonstate.edu

Interactive Table: Representative ¹³C-NMR Data for a 2,3-Dihydro-1,4-benzodioxine-carboxamide Isomer

| Compound | Carbon Type | Chemical Shift (δ, ppm) | Reference |

| 2,3-dihydrobenzo[b] nih.govnp-mrd.orgdioxine-5-carboxamide | Carbonyl (C=O) | 165.87 | nih.gov |

| Aromatic (C-O) | 143.56 | nih.gov | |

| Aromatic (C-O) | 141.91 | nih.gov | |

| Aromatic (CH) | 123.64 | nih.gov | |

| Aromatic (C-C=O) | 122.27 | nih.gov | |

| Aromatic (CH) | 120.41 | nih.gov | |

| Aromatic (CH) | 119.53 | nih.gov | |

| Dioxine (-OCH₂) | 64.49 | nih.gov | |

| Dioxine (-OCH₂) | 63.55 | nih.gov |

Two-dimensional (2D) NMR techniques are essential for resolving complex structures and establishing through-space correlations. The Nuclear Overhauser Effect Spectroscopy (NOESY) experiment is particularly valuable for determining stereochemistry by identifying protons that are close to each other in space, typically within 5 Å. mdpi.com

In the analysis of chiral derivatives of 2,3-dihydro-1,4-benzodioxine, NOESY can be used to assign the relative configuration of stereocenters. For example, in a study of diastereomeric 2-(1-benzyloxy-hex-5-enyl)-2,3-dihydro-1,4-benzodioxine, NOESY spectra were used to establish the spatial relationship between the proton at the 2-position of the dioxine ring and the proton on the adjacent chiral carbon of the side chain. The presence or absence of a NOESY cross-peak between these protons provides direct evidence of their spatial proximity, allowing for the assignment of the diastereomers. mdpi.com

Infrared (IR) Spectroscopy for Vibrational Mode Analysis of Functional Groups

Infrared (IR) spectroscopy measures the absorption of infrared radiation by a molecule, which corresponds to vibrations of its chemical bonds (e.g., stretching and bending). youtube.com It is an excellent technique for identifying the functional groups present in a molecule. pressbooks.pub

For this compound derivatives, the IR spectrum shows several characteristic absorption bands. The amide group gives rise to multiple distinct signals:

N-H Stretching: For a primary amide (-CONH₂), two bands are typically observed in the 3100-3500 cm⁻¹ region. For a secondary amide (-CONHR), a single band appears around 3300 cm⁻¹. scirp.org

C=O Stretching: A strong, sharp absorption, known as the Amide I band, is observed between 1630 and 1680 cm⁻¹. scirp.orglibretexts.org This is one of the most prominent peaks in the spectrum.

N-H Bending: The Amide II band, resulting from N-H bending, appears around 1590-1650 cm⁻¹. scirp.org

Other key absorptions include:

C-H Stretching: Aromatic C-H stretching vibrations are seen just above 3000 cm⁻¹, while aliphatic C-H stretching from the dioxine ring appears just below 3000 cm⁻¹. libretexts.org

C-O Stretching: The aryl-alkyl ether linkages (Ar-O-CH₂) produce strong, characteristic bands in the fingerprint region, typically between 1200 and 1300 cm⁻¹. scirp.orgspectroscopyonline.com

Aromatic C=C Bending: Absorptions corresponding to the benzene ring are visible in the 1400-1600 cm⁻¹ range. scirp.org

Interactive Table: Characteristic IR Absorption Frequencies for this compound Derivatives

| Functional Group | Vibrational Mode | Absorption Range (cm⁻¹) | Intensity | Reference |

| Amide (R-CONH-R') | N-H Stretch | ~3300 | Medium-Strong | scirp.org |

| Amide | C=O Stretch (Amide I) | 1630 - 1680 | Strong | scirp.orglibretexts.org |

| Amide | N-H Bend (Amide II) | 1590 - 1650 | Medium-Strong | scirp.org |

| Aromatic Ring | C-H Stretch | 3000 - 3100 | Medium | libretexts.org |

| Dioxine Ring | C-H Stretch | 2850 - 2960 | Medium | libretexts.org |

| Aryl-Alkyl Ether | C-O Stretch | 1200 - 1300 | Strong | scirp.orgspectroscopyonline.com |

| Aromatic Ring | C=C Bending | 1400 - 1600 | Medium | scirp.org |

Mass Spectrometry (MS) for Molecular Ion and Fragmentation Pattern Analysis

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It provides the exact molecular weight and, through the analysis of fragmentation patterns, valuable structural information.

High-Resolution Mass Spectrometry (HRMS), often coupled with a soft ionization technique like Electrospray Ionization (ESI), is used to determine the elemental composition of a molecule with high accuracy. ESI typically generates protonated molecules, [M+H]⁺, with minimal fragmentation. nih.gov

For derivatives of this compound, HR-ESI-MS provides an exact mass measurement that can be used to confirm the molecular formula. For example, the calculated mass of the protonated molecule for C₉H₉NO₃ is 180.0655. An experimental finding of a mass very close to this value (e.g., 180.0634 for an isomer) confirms the elemental composition. nih.gov This level of precision is crucial for distinguishing between compounds with the same nominal mass but different molecular formulas.

While ESI is a soft ionization method, some fragmentation can be induced. A common fragmentation pathway for amides is the cleavage of the amide (N-CO) bond. nih.govlibretexts.org This can result in the formation of an acylium ion, providing further structural evidence.

Interactive Table: Representative HR-ESI-MS Data for 2,3-Dihydro-1,4-benzodioxine Derivatives

| Compound | Molecular Formula | Ion | Calculated m/z | Found m/z | Reference |

| 2,3-dihydrobenzo[b] nih.govnp-mrd.orgdioxine-5-carboxamide | C₉H₉NO₃ | [M+H]⁺ | 180.0655 | 180.0634 | nih.gov |

| N-(4-fluorobenzyl)-2,3-dihydrobenzo nih.govnp-mrd.orgdioxine-6-carboxamide | C₁₆H₁₄FNO₃ | [M+H]⁺ | 288.1030 | 288.1036 | scirp.org |

| N-(4-chlorobenzyl)-2,3-dihydrobenzo nih.govnp-mrd.orgdioxine-6-carboxamide | C₁₆H₁₄ClNO₃ | [M+H]⁺ | 304.0735 | 304.0740 | scirp.org |

X-ray Diffraction Crystallography for Solid-State Molecular Conformation and Packing

One such derivative is (5-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-sulfanylidene-1,3,4-oxadiazol-3(2H)-yl)(3-methylphenyl)methanone . The crystallographic data for this compound reveals a monoclinic crystal system with the space group P21/c. researchgate.net The unit cell parameters provide the dimensions of the basic repeating unit of the crystal lattice. The R-factor (Rgt(F)) is a measure of the agreement between the crystallographic model and the experimental X-ray diffraction data, with a lower value indicating a better fit.

Table 1: Crystallographic Data for (5-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-sulfanylidene-1,3,4-oxadiazol-3(2H)-yl)(3-methylphenyl)methanone

| Parameter | Value |

|---|---|

| Chemical Formula | C18H14N2O4S |

| CCDC Number | 2442735 |

| Crystal System | Monoclinic |

| Space Group | P21/c |

| a (Å) | 19.3571(8) |

| b (Å) | 13.4295(12) |

| c (Å) | 7.3036(5) |

| β (°) | 93.372(5) |

| Volume (ų) | 1895.3(2) |

| Z | 4 |

| Rgt(F) | 0.0407 |

Another structurally characterized derivative is Tetraaquabis(2,3-dihydro-1,4-benzodioxine-2-carboxylato)calcium(II) . iucr.orgresearchgate.net In this case, the carboxamide at the 6-position is replaced by a carboxylate at the 2-position, which coordinates to a calcium ion. The study of this metal complex reveals that the dioxane ring adopts a half-chair conformation. iucr.org This centrosymmetric compound crystallizes in the monoclinic P21/n space group. researchgate.net The crystal structure is stabilized by a three-dimensional network of O—H···O and C—H···O hydrogen bonds. iucr.org

Table 2: Crystallographic Data for Tetraaquabis(2,3-dihydro-1,4-benzodioxine-2-carboxylato)calcium(II)

| Parameter | Value |

|---|---|

| Chemical Formula | [Ca(C9H7O4)2(H2O)4] |

| CCDC Number | 1970573 |

| Crystal System | Monoclinic |

| Space Group | P21/n |

| a (Å) | 5.3477(4) |

| b (Å) | 26.6084(18) |

| c (Å) | 7.7367(5) |

| β (°) | 106.715(2) |

| Volume (ų) | 1054.37(13) |

| Z | 2 |

| R-factor (Rint) | 0.036 |

Elemental Analysis (CHN) for Compositional Verification

Elemental analysis, specifically CHN analysis, is a cornerstone technique for verifying the empirical formula of a synthesized compound. It determines the mass percentages of carbon (C), hydrogen (H), and nitrogen (N) in a sample. The experimentally determined percentages are then compared with the theoretically calculated values based on the expected molecular formula. A close agreement between the found and calculated values provides strong evidence for the purity and correct composition of the compound.

For a series of 2-{2,3-Dihydro-1,4-benzodioxin-6-yl[(4-methylphenyl) sulfonyl]amino}-N-(un/substituted-phenyl)acetamides , the synthesized compounds were characterized by CHN analysis to confirm their elemental composition. evitachem.com For instance, the analysis of 2-{2,3-Dihydro-1,4-benzodioxin-6-yl[(4-methylphenyl) sulfonyl]amino}-N-(2,6-dimethylphenyl)-acetamide showed a close correlation between the calculated and experimentally found values for carbon, hydrogen, and nitrogen. evitachem.com

Table 3: Elemental Analysis Data for a Representative this compound Derivative

| Compound | Molecular Formula | Element | Calculated (%) | Found (%) |

|---|---|---|---|---|

| 2-{2,3-Dihydro-1,4-benzodioxin-6-yl[(4-methylphenyl) sulfonyl]amino}-N-(2,6-dimethylphenyl)-acetamide | C25H26N2O5S | C | 64.36 | 64.47 |

| H | 5.62 | 5.77 | ||

| N | 6.00 | 6.22 |

Similarly, a study detailing the synthesis of novel N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-{[5-(un/substituted-phenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetamides also utilized CHN analysis to corroborate the structures of the final products. vulcanchem.com Furthermore, in the synthesis of 2,3-dihydrobenzo[b] scirp.orgresearchgate.netdioxine-5-carboxamide , a positional isomer of the target scaffold, high-resolution mass spectrometry (HRMS) was used for compositional verification. The calculated mass for the protonated molecule [M+H]⁺ was found to be in very close agreement with the experimentally observed mass, confirming the elemental formula of C₉H₁₀NO₃. nih.gov

The synthesis and characterization of a library of 1,4-benzodioxane-6-carboxylic acid amide analogs also relied on comprehensive spectroscopic data, including high-resolution mass spectrometry (ESI-MS), to confirm the structures of the synthesized compounds. scirp.org This highlights the routine and critical nature of compositional analysis in the validation of novel chemical entities.

Computational Chemistry and Molecular Modeling in the Study of 2,3 Dihydro 1,4 Benzodioxine 6 Carboxamide

Molecular Docking Simulations for Ligand-Receptor Interactions

Molecular docking is a cornerstone of computational drug design, used to predict the preferred orientation of a ligand when bound to a receptor's active site. This method is instrumental in understanding the structural basis of molecular recognition for derivatives of 2,3-Dihydro-1,4-benzodioxine-6-carboxamide.

Molecular docking simulations have been effectively used to predict the binding modes and estimate the binding affinities of various 1,4-benzodioxane (B1196944) derivatives against a range of biological targets. For instance, in the search for novel antibacterial agents, derivatives have been docked against targets like Tyrosine-tRNA synthetase. researchgate.net The results of these simulations, often expressed as a scoring function or binding energy, help to rank compounds and identify the most promising candidates for further investigation. researchgate.net

A notable example involves the regioisomeric compound, 2,3-dihydro-1,4-benzodioxine-5-carboxamide (B1303492), which was identified through high-throughput virtual screening (HTVS) as an inhibitor of Poly(ADP-ribose)polymerase 1 (PARP1), a crucial enzyme in DNA repair. nih.govnih.gov This compound demonstrated a half-maximal inhibitory concentration (IC₅₀) of 5.8 μM, serving as a valuable lead for further optimization. nih.govnih.gov Similarly, docking studies on sulfonamide-acetamide derivatives of the 2,3-dihydro-1,4-benzodioxin-6-amine core have been performed to evaluate their potential as inhibitors of enzymes like α-glucosidase and acetylcholinesterase (AChE). scielo.br

These studies collectively demonstrate the power of molecular docking to elucidate how the 1,4-benzodioxane scaffold can be oriented within different enzyme active sites to achieve inhibition. The carboxamide group, with its hydrogen bond donor and acceptor capabilities, is often predicted to be a critical anchor point in these interactions.

Beyond predicting binding poses, docking studies are crucial for identifying the specific amino acid residues that form key interactions with the ligand. These interactions, which include hydrogen bonds, hydrophobic contacts, and π-π stacking, are fundamental to the stability of the ligand-receptor complex.

For a series of novel 1,4-benzodioxane thiazolidinedione piperazine (B1678402) derivatives, computational docking into the active site of the E. coli FabH enzyme revealed interactions with key residues, corroborating the observed antibacterial activity. researchgate.net In studies of other 1,4-benzodioxan derivatives as potential antibacterials, docking simulations showed strong binding to Tyrosine-tRNA synthetase, leading to the hypothesis that the compounds may act as inhibitors of this enzyme. researchgate.net The analysis of these interactions provides a detailed map of the binding site's characteristics and informs future drug design efforts aimed at enhancing potency and selectivity.

The table below summarizes findings from molecular docking studies on analogues of this compound, showcasing the variety of targets and the insights gained.

| Analogue/Derivative | Target Enzyme | Key Findings | Reference |

|---|---|---|---|

| 2,3-Dihydro-1,4-benzodioxine-5-carboxamide | PARP1 | Identified as a hit from virtual screening with an IC₅₀ of 5.8 μM. | nih.govnih.gov |

| 1,4-Benzodioxane Schiff base derivatives | Tyrosine-tRNA Synthetase | Strongest binding energy observed, suggesting a potential mechanism of antibacterial action. | researchgate.net |

| 1,4-Benzodioxane thiazolidinedione piperazine derivatives | E. coli FabH | Docking showed interaction with key active site residues, correlating with antibacterial activity (IC₅₀ = 0.06 μM for lead). | researchgate.net |

| Sulfonamide-acetamide derivatives of 2,3-dihydro-1,4-benzodioxin-6-amine | α-Glucosidase & Acetylcholinesterase (AChE) | Docking results were consistent with in vitro enzyme inhibition data. | scielo.br |

Quantum Chemical Calculations for Electronic Structure and Reactivity Predictions

Quantum chemical calculations, such as Density Functional Theory (DFT), are employed to investigate the electronic properties of a molecule. These methods can determine the distribution of electron density, electrostatic potential, and the energies of frontier molecular orbitals (HOMO and LUMO). Such information is vital for predicting a molecule's reactivity and its ability to participate in non-covalent interactions, which are critical for receptor binding. While detailed quantum chemical studies specifically on this compound are not extensively reported in the surveyed literature, the application of these methods would provide valuable insights into its electrostatic surface potential, guiding the understanding of how it might interact with the charged or polar residues within a biological target's binding pocket.

Molecular Dynamics Simulations for Conformational Sampling and Stability

While molecular docking provides a static snapshot of a ligand-receptor interaction, molecular dynamics (MD) simulations offer a dynamic view. MD simulations track the movements and interactions of atoms over time, providing crucial information on the conformational flexibility of the ligand and the stability of its binding pose.

In a study on benzodioxane carboxylic acid-based hydrazones, MD simulations were performed to evaluate the stability of the docked ligand-receptor complexes. arabjchem.org These simulations confirmed that the most promising compounds formed stable interactions within the receptor's active site throughout the simulation period, reinforcing the predictions made by molecular docking. arabjchem.org Such studies are essential to validate docking results and to ensure that the proposed binding mode is not a transient state but a stable and energetically favorable conformation.

In Silico Prediction of Pharmacological Profiles

Before committing to costly and time-consuming synthesis and biological testing, the pharmacological profile of a compound can be estimated using in silico methods. These predictions cover Absorption, Distribution, Metabolism, and Excretion (ADME) properties, which are critical for a molecule's success as a drug.

For derivatives of the 1,4-benzodioxane scaffold, computational tools have been used to predict key drug-like properties. arabjchem.orgjaptronline.comjaptronline.com These analyses often involve calculating parameters such as molecular weight, lipophilicity (logP), number of hydrogen bond donors and acceptors, and polar surface area. Adherence to established guidelines, such as Lipinski's Rule of Five, suggests good potential for oral bioavailability. arabjchem.org For a series of benzodioxane carboxylic acid-based hydrazones, in silico evaluation confirmed their drug-like properties, supporting their potential for development. arabjchem.org

The table below shows a sample of physicochemical properties for the title compound, which are typically assessed during in silico profiling.

| Property | Predicted Value/Description | Reference |

|---|---|---|

| Molecular Formula | C₉H₉NO₃ | vulcanchem.com |

| Molecular Weight | 179.17 g/mol | vulcanchem.com |

| Hydrogen Bond Donors | 1 (from the -NH₂ group) | |

| Hydrogen Bond Acceptors | 3 (two ether oxygens, one carbonyl oxygen) | |

| LogP (Octanol-Water Partition Coefficient) | A measure of lipophilicity, crucial for membrane permeability. | japtronline.com |

| Topological Polar Surface Area (TPSA) | Predicts drug transport properties. |

Structure-Based Drug Design (SBDD) and Ligand-Based Drug Design (LBDD) Applications

Both SBDD and LBDD are powerful strategies that leverage computational insights for drug discovery. LBDD is used when the structure of the target is unknown, relying on the knowledge of active molecules to build a pharmacophore model. SBDD, conversely, relies on the 3D structure of the target protein to design novel inhibitors.

The 1,4-benzodioxane scaffold has been central to both approaches. The discovery of 2,3-dihydro-1,4-benzodioxine-5-carboxamide as a PARP1 inhibitor is a prime example. nih.govnih.gov The initial high-throughput virtual screening was guided by a pharmacophore model based on a known PARP1 inhibitor, an LBDD approach. nih.gov Once this novel benzodioxane hit was identified and validated, it served as a lead compound for further optimization. nih.govnih.gov Subsequent efforts, involving analogue synthesis and scaffold hopping to improve potency, represent a classic SBDD/LBDD cycle, where the structure of the lead and the presumed interactions within the PARP1 active site guide the design of new derivatives. nih.gov

Furthermore, the systematic design and synthesis of libraries of 1,4-benzodioxane-6-carboxylic acid amide analogs for structure-activity relationship (SAR) studies is a direct application of these design principles, aiming to understand how different substituents on the core scaffold affect biological activity. scirp.org

Pharmacological and Biochemical Investigations of 2,3 Dihydro 1,4 Benzodioxine 6 Carboxamide Derivatives

Enzyme Inhibitory Activities and Mechanisms

Derivatives of 2,3-dihydro-1,4-benzodioxine-6-carboxamide have been synthesized and evaluated for their inhibitory effects against several key enzymes implicated in metabolic and neurodegenerative disorders.

Glycosidase Enzyme Inhibition (e.g., α-Glucosidase)

A number of studies have explored derivatives of the 2,3-dihydro-1,4-benzodioxin core structure for their potential to inhibit α-glucosidase, an enzyme crucial for carbohydrate digestion. The inhibition of this enzyme is a therapeutic strategy for managing type 2 diabetes.

In one study, a series of 2-{2,3-dihydro-1,4-benzodioxin-6-yl[(4-methylphenyl)sulfonyl]amino}-N-(un/substituted-phenyl)acetamides were synthesized and tested for their inhibitory activity against yeast α-glucosidase. nih.gov Several of these compounds demonstrated substantial inhibitory potential. nih.gov For instance, the derivative featuring a 2,4-dimethylphenyl moiety (Compound 7h) showed potent inhibition with an IC₅₀ value of 34.21 ± 0.12 µM, which was more potent than the standard drug acarbose (B1664774) (IC₅₀ of 37.38 ± 0.12 µM). sigmaaldrich.combinghamton.edu Other derivatives with 2,3-dimethylphenyl (Compound 7g) and 3,4-dimethylphenyl (Compound 7k) substitutions also exhibited excellent activity, with IC₅₀ values of 47.23 ± 0.14 μM and 52.45 ± 0.14 μM, respectively. sigmaaldrich.combinghamton.edu

Another series of N-(alkyl/aralkyl)-N-(2,3-dihydro-1,4-benzodioxan-6-yl)-4-chlorobenzenesulfonamides was also evaluated. scirp.org Within this group, compounds N-benzyl-N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-chlorobenzenesulfonamide (5i) and N-(pentane-2-yl)-N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-chlorobenzenesulfonamide (5f) displayed moderate inhibition against α-glucosidase, with IC₅₀ values of 74.52 ± 0.07 µM and 83.52 ± 0.08 µM, respectively. scirp.org Similarly, a related series of 2-[2,3-dihydro-1,4-benzodioxin-6-yl(phenylsulfonyl)amino]-N-(un/substituted-phenyl)acetamides showed weak to moderate inhibitory activities, with the most active compounds (7i and 7k) having IC₅₀ values of 86.31 ± 0.11 μM and 81.12 ± 0.13 μM. sigmaaldrich.com

| Compound | Substitution Pattern | α-Glucosidase IC₅₀ (µM) | Reference |

|---|---|---|---|

| Compound 7h | 2,4-dimethylphenyl acetamide (B32628) | 34.21 ± 0.12 | sigmaaldrich.combinghamton.edu |

| Acarbose (Standard) | N/A | 37.38 ± 0.12 | sigmaaldrich.combinghamton.eduscirp.orgsigmaaldrich.com |

| Compound 7g | 2,3-dimethylphenyl acetamide | 47.23 ± 0.14 | sigmaaldrich.combinghamton.edu |

| Compound 7k | 3,4-dimethylphenyl acetamide | 52.45 ± 0.14 | sigmaaldrich.combinghamton.edu |

| Compound 5i | N-benzyl-4-chlorobenzenesulfonamide | 74.52 ± 0.07 | scirp.org |

| Compound 7k (phenylsulfonyl series) | N-(3,4-dimethylphenyl)acetamide | 81.12 ± 0.13 | sigmaaldrich.com |

| Compound 5f | N-(pentane-2-yl)-4-chlorobenzenesulfonamide | 83.52 ± 0.08 | scirp.org |

| Compound 7i (phenylsulfonyl series) | N-(2,5-dimethylphenyl)acetamide | 86.31 ± 0.11 | sigmaaldrich.com |

Cholinesterase Enzyme Inhibition (e.g., Acetylcholinesterase)

The same series of 2,3-dihydro-1,4-benzodioxin derivatives have also been screened for their ability to inhibit acetylcholinesterase (AChE), a key enzyme in the breakdown of the neurotransmitter acetylcholine. AChE inhibitors are a cornerstone in the symptomatic treatment of Alzheimer's disease.

Research indicates that while some derivatives show activity, it is generally weak compared to their effects on other enzymes. nih.govsigmaaldrich.com For the series of 2-{2,3-dihydro-1,4-benzodioxin-6-yl[(4-methylphenyl)sulfonyl]amino}-N-(un/substituted-phenyl)acetamides, most compounds showed a weak inhibitory profile against AChE. sigmaaldrich.com However, a study on N-(alkyl/aralkyl)-N-(2,3-dihydro-1,4-benzodioxan-6-yl)-4-chlorobenzenesulfonamides identified two derivatives with moderate inhibitory potential against acetylcholinesterase. scirp.org Specifically, N-2-phenethyl-N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-chlorobenzenesulfonamide (5j) and N-(1-butyl)-N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-chlorobenzenesulfonamide (5d) exhibited IC₅₀ values of 26.25 ± 0.11 μM and 58.13 ± 0.15 μM, respectively. scirp.org

| Compound | Substitution Pattern | Acetylcholinesterase IC₅₀ (µM) | Reference |

|---|---|---|---|

| Eserine (Standard) | N/A | 0.04 ± 0.0001 | scirp.org |

| Compound 5j | N-2-phenethyl-4-chlorobenzenesulfonamide | 26.25 ± 0.11 | scirp.org |

| Compound 5d | N-(1-butyl)-4-chlorobenzenesulfonamide | 58.13 ± 0.15 | scirp.org |

Monoamine Oxidase B (MAO-B) Inhibition

Monoamine oxidase B (MAO-B) is an enzyme that degrades neurotransmitters like dopamine (B1211576), and its inhibition is a validated strategy for treating Parkinson's disease. A series of N-phenyl-2,3-dihydrobenzo[b] nih.govnih.govdioxine-6-carboxamide derivatives were designed, synthesized, and evaluated as inhibitors of human MAO-B (hMAO-B). nih.govnih.gov

These investigations revealed potent and selective inhibitors. The parent compound, N-phenyl-2,3-dihydrobenzo[b] nih.govnih.govdioxine-6-carboxamide (1a), had only moderate activity with an IC₅₀ of 7.66 μM. nih.gov However, substitutions on the N-phenyl ring led to significant improvements in potency. The most active compound identified was N-(3,4-dichlorophenyl)-2,3-dihydrobenzo[b] nih.govnih.govdioxine-6-carboxamide (1l), which displayed an exceptionally potent IC₅₀ value of 0.0083 μM. nih.govnih.gov This compound also showed high selectivity for MAO-B over MAO-A, with a selectivity index greater than 4819. nih.govnih.gov Kinetic studies confirmed that compound 1l acts as a competitive and reversible inhibitor of hMAO-B. nih.govnih.gov

Another related class of compounds, 1,4-benzodioxan-substituted chalcones, also demonstrated potent and selective hMAO-B inhibition. researchgate.net The most potent of this series, (E)-1-(3-bromo-4-fluorophenyl)-3-(2,3-dihydrobenzo[b] nih.govnih.govdioxin-6-yl)prop-2-en-1-one (22), had an IC₅₀ of 0.026 µM and a selectivity index over 1538. researchgate.net These chalcone (B49325) derivatives were also found to be competitive and reversible inhibitors. researchgate.net

| Compound | Core Structure | MAO-B IC₅₀ (µM) | Selectivity Index (MAO-A/MAO-B) | Reference |

|---|---|---|---|---|

| Compound 1l | N-(3,4-dichlorophenyl) carboxamide | 0.0083 | > 4819 | nih.govnih.gov |

| Compound 22 | Chalcone | 0.026 | > 1538 | researchgate.net |

| Safinamide (Standard) | N/A | 0.060 | N/A | nih.gov |

| Rasagiline (Standard) | N/A | 0.096 | N/A | nih.gov |

| Compound 1a | N-phenyl carboxamide (parent) | 7.66 | N/A | nih.gov |

G Protein-Coupled Receptor (GPCR) Modulatory Effects

The 1,4-benzodioxane (B1196944) nucleus is a key pharmacophore for ligands targeting various GPCRs, including dopamine and adrenergic receptors.

Dopamine Receptor Subtype Selectivity (e.g., D3 Receptor)

The dopamine D3 receptor (D3R) is a target for treating substance abuse and other neuropsychiatric disorders. nih.gov Developing D3R-selective ligands is challenging due to the high homology with the D2 receptor. nih.gov A scaffold hybridization strategy was employed to create bitopic ligands targeting the D3R. nih.gov This involved linking a known D3R primary pharmacophore (N-(2,3-dichlorophenyl)piperazine) to a secondary pharmacophore, which in some cases was a 1,4-benzodioxane-2-carboxamide scaffold. nih.gov

These hybrid compounds were tested for their affinity at human D2 and D3 receptors. Compound 9, which features the 1,4-benzodioxane-2-carboxamide moiety linked by a butyl chain to the piperazine (B1678402) nucleus, showed high affinity for the D3 receptor with a Ki value of 0.35 nM. nih.gov It also demonstrated significant selectivity, with a 111-fold preference for the D3R over the D2R (Ki = 39 nM). nih.gov Molecular modeling suggested that the benzodioxane ring stabilizes the ligand within a secondary binding pocket of the receptor through hydrophobic contacts. nih.gov

| Compound | Core Structure | D3R Kᵢ (nM) | D2R Kᵢ (nM) | Selectivity (D2/D3) | Reference |

|---|---|---|---|---|---|

| Compound 9 | 1,4-benzodioxane-2-carboxamide hybrid | 0.35 | 39 | 111 | nih.gov |

Adrenergic Receptor Subtype Selectivity (e.g., α2C Adrenoceptor)

The α2-adrenoceptors are Gi-coupled receptors divided into α2A, α2B, and α2C subtypes. cuny.edu Central activation of α2A and α2C receptors is a key mechanism for the clinical effects of α2-agonists. cuny.edu While the 1,4-benzodioxane structure is known to be a component of ligands for α-adrenoceptors, such as the α1A-adrenoceptor antagonist Doxazosin which contains a 1,4-benzodioxin-2-carbonyl substituent, specific research findings on the modulatory effects and selectivity of this compound derivatives for the α2C adrenoceptor subtype were not identified in the conducted search. nih.gov

Serotonin (B10506) Receptor Modulation (e.g., 5-HT1A, 5-HT2A, 5-HT2C)

Derivatives of the 1,4-benzodioxane structure have been a key area of investigation for agents targeting the central nervous system, particularly for their interaction with serotonin (5-HT) receptors. Research into various substituted benzoxazine (B1645224) and benzodioxin derivatives has revealed significant affinity for multiple serotonin receptor subtypes, which are crucial targets for treating conditions like depression and anxiety. nih.govnih.gov

Studies on related structures, such as 3,4-dihydro-2H-benzo nih.govresearchgate.netoxazine derivatives, have identified compounds with dual activity as selective serotonin reuptake inhibitors and ligands for the 5-HT1A receptor. nih.gov For instance, modifications to the arylalkyl moiety of lead compounds have led to the development of new dual 5-HT1A and 5-HT7 receptor ligands. nih.gov One such ligand, compound 21 (6-chloro-2-methyl-2-(3-(4-(pyridin-2-yl)piperazin-1-yl)propyl)-2,3-dihydro-1H-inden-1-one), demonstrated a sub-nanomolar affinity for the 5-HT1A receptor (Ki = 0.74 nM) and acted as a full agonist, a characteristic that suggests potential as an antidepressant agent. nih.gov

While direct data on this compound is limited, structure-activity relationship studies of analogous compounds provide insight into their potential serotonergic activity. For example, certain marine-inspired indole (B1671886) alkaloids have been evaluated for their binding to a panel of human serotonin receptors. researchgate.net These studies show that specific substitutions can significantly influence affinity for receptors like 5-HT1A, 5-HT2B, and 5-HT7. researchgate.net The investigation of halogen substitutions in similar benzoxazinone (B8607429) compounds has also yielded analogues with high affinity for 5-HT1A receptors. nih.gov

| Compound | Target Receptor | Binding Affinity (Ki) | Functional Activity |

|---|---|---|---|

| Compound 21 | 5-HT1A | 0.74 nM | Full Agonist |

| Compound 21 | 5-HT7 | 8.4 nM | Antagonist |

| SYA16263 | 5-HT1A | 1.1 nM | Not Specified |

| SYA16263 | 5-HT7 | 90 nM | Not Specified |

Antioxidant and Reactive Oxygen Species (ROS) Scavenging Properties

The benzodioxane nucleus is a feature of natural compounds that exhibit notable antioxidant properties. arabjchem.org This activity is crucial in combating oxidative stress, a condition implicated in numerous chronic diseases. mdpi.com

Antioxidants counteract the damaging effects of reactive oxygen species (ROS) through several mechanisms. frontiersin.org These include inhibiting the enzymes that produce ROS, scavenging free radicals directly, and chelating metal ions that catalyze oxidation. mdpi.comfrontiersin.org The primary antioxidant action often involves donating an electron or a hydrogen atom to a free radical, thereby neutralizing it and breaking the chain reaction of oxidation. frontiersin.org

For phenolic compounds, which share structural similarities with hydroxylated benzodioxane derivatives, the antioxidant capacity is often attributed to the hydroxyl (-OH) group attached to the aromatic ring. mdpi.com This group can readily donate a hydrogen atom to stabilize free radicals. In the context of 2,3-dihydro-1,4-benzodioxine derivatives, the presence of the dioxine ring and potential for hydroxylation on the benzene (B151609) ring are key to their antioxidant potential. For instance, N-acetyldopamine dimers, which feature a benzodioxane structure, have been identified as having antioxidant properties. arabjchem.org Curcumin, another natural antioxidant, scavenges ROS by donating a hydrogen atom from its phenolic OH group or the CH2 group of its β-diketone moiety, a mechanism that could be shared by structurally similar benzodioxane derivatives. nih.gov

A critical manifestation of oxidative stress in the body is the peroxidation of low-density lipoproteins (LDL), a key event in the development of atherosclerosis. nih.govmdpi.com The ability of compounds to inhibit LDL oxidation is a significant measure of their protective antioxidant effect.

A series of 6- or 7-substituted 2-carboxamido-1,4-benzodioxin and 2,3-dihydro-1,4-benzodioxin derivatives have been synthesized and evaluated for their ability to inhibit the copper-induced peroxidation of human LDL. nih.gov Several of these derivatives were found to be significantly more potent than the reference drug probucol. nih.gov This suggests that the 2,3-dihydro-1,4-benzodioxine core, particularly with a carboxamide substituent, is a promising scaffold for developing potent inhibitors of LDL peroxidation. The most active compounds in this study were found to be 5 to over 45 times more active than probucol. nih.gov

| Compound Class | Assay | Finding | Relative Potency |

|---|---|---|---|

| Substituted 2-carboxamido-2,3-dihydro-1,4-benzodioxin derivatives | Human LDL copper-induced peroxidation | High inhibition of lipid peroxidation | 5 to >45 times more active than probucol |

Anti-inflammatory Response Modulation

Inflammation is a fundamental biological response to harmful stimuli, but chronic inflammation contributes to a variety of diseases. oncotarget.com Derivatives of 1,4-benzodioxane have shown significant anti-inflammatory activities, making them an important area of research for new therapeutic agents. scirp.org

The anti-inflammatory potential of 2,3-dihydro-1,4-benzodioxine derivatives has been evaluated using standard preclinical models. A study focused on synthesizing novel 1,4-benzodioxine derivatives for anti-inflammatory activity utilized the carrageenan-induced rat paw edema assay, a common in vivo model for acute inflammation. researchgate.net In this research, several derivatives demonstrated anti-inflammatory activity comparable to or greater than the well-known nonsteroidal anti-inflammatory drug (NSAID) ibuprofen. researchgate.net For example, compound (S)-2 and compounds 14 and 17 from the study showed more potent activity than ibuprofen. researchgate.net

In vitro assays are also crucial for determining anti-inflammatory effects. These can include measuring the inhibition of pro-inflammatory enzymes or the reduction of inflammatory mediators like cytokines. nih.govnih.gov For instance, studies on other heterocyclic compounds have used in vitro assays to measure the inhibition of cyclooxygenase (COX) enzymes, which are key targets for NSAIDs. nih.govarxiv.org The evaluation of benzoxazolone derivatives for their ability to inhibit the production of the pro-inflammatory cytokine IL-6 in vitro is another example of such assessments. nih.gov

| Compound | Assay Type | Model | Observed Activity |

|---|---|---|---|

| (S)-2 | In Vivo | Carrageenan-induced rat paw edema | More active than ibuprofen |

| Compound 14 | In Vivo | Carrageenan-induced rat paw edema | More active than ibuprofen |

| Compound 17 | In Vivo | Carrageenan-induced rat paw edema | Most outstanding derivative with remarkable activity |

| Compound 1 | In Vivo | Carrageenan-induced rat paw edema | Equipotent to ibuprofen |

The anti-inflammatory effects of chemical compounds are mediated through their interaction with specific molecular targets and signaling pathways. Key inflammatory pathways include the nuclear factor kappa-B (NF-κB), mitogen-activated protein kinase (MAPK), and Janus kinase-signal transducer and activator of transcription (JAK-STAT) pathways. oncotarget.com These pathways are activated by inflammatory stimuli and lead to the production of pro-inflammatory cytokines like TNF-α and interleukins. oncotarget.commdpi.com

ROS can act as signaling molecules that activate these inflammatory pathways. nih.gov For example, ROS can induce the activation of MAPK pathways and are associated with maintaining MAPK activity and the subsequent production of pro-inflammatory mediators. nih.gov Therefore, the ROS scavenging ability of 2,3-dihydro-1,4-benzodioxine derivatives can contribute to their anti-inflammatory effects by dampening the activation of these signaling cascades.

Furthermore, specific molecular targets are often involved. Myeloid differentiation protein 2 (MD2), an adaptor protein for Toll-like receptor 4 (TLR4), is a promising target for anti-inflammatory drugs. nih.gov Inhibition of enzymes like cyclooxygenase (COX-2) is another major mechanism for anti-inflammatory action. arxiv.org While the precise molecular targets for this compound are still under full investigation, the anti-inflammatory activity of its derivatives likely involves modulation of these critical inflammatory pathways and targets.

Anticancer and Cytotoxic Activities

The 1,4-benzodioxane framework is a key structural component in a variety of compounds investigated for their potential to combat cancer. scirp.orgscirp.org Studies have demonstrated that derivatives incorporating this moiety exhibit notable cytotoxic and anticancer effects across different cancer cell lines. scirp.orgarabjchem.org

Derivatives of 2,3-dihydro-1,4-benzodioxine have shown significant growth inhibitory and cytotoxic effects against several human cancer cell lines. For instance, certain pyrido[2,3-d]pyrimidine (B1209978) derivatives have demonstrated remarkable cytotoxicity against MCF-7 (human breast adenocarcinoma) and HepG2 (human liver carcinoma) cells, with IC₅₀ values as low as 0.57 µM and 1.13 µM, respectively. researchgate.net Similarly, a series of benzodioxane carboxylic acid-based hydrazones were tested for their anticancer properties. arabjchem.org Compound 5 in this series showed a 50.17% inhibition against HeLa (human cervical cancer) cells, while compound 7 exhibited a 37.11% inhibition against PC3 (human prostate cancer) cells. arabjchem.org

In another study, 2,3-dihydro-1,4-benzodioxine-5-carboxamide (B1303492) (a positional isomer of the title compound) was identified as an inhibitor of Poly(ADP-ribose)polymerase 1 (PARP1), a key enzyme in DNA repair, with an IC₅₀ value of 5.8 μM. nih.gov This compound was used as a lead structure for further optimization, resulting in significantly more potent PARP1 inhibitors. nih.gov The growth inhibitory effects have also been observed in other cancer types. Derivatives of 5-oxopyrrolidine containing the 2,3-dihydro-1,4-benzodioxin moiety have shown variable anticancer activities against human lung adenocarcinoma (A549) cells. The introduction of a 3,5-dichloro substituent on a related phenyl ring significantly enhanced anticancer activity, reducing cell viability to 21.2%.

Table 1: Cytotoxic Activity of 2,3-Dihydro-1,4-benzodioxine Derivatives in Cancer Cell Lines

| Derivative Class | Cell Line | Activity | Reference |

|---|---|---|---|

| Pyrido[2,3-d]pyrimidine | MCF-7 | IC₅₀ = 0.57 µM | researchgate.net |

| Pyrido[2,3-d]pyrimidine | HepG2 | IC₅₀ = 1.13 µM | researchgate.net |

| Benzodioxane Hydrazone | HeLa | 50.17% Inhibition | arabjchem.org |

| Benzodioxane Hydrazone | PC-3 | 37.11% Inhibition | arabjchem.org |

| Benzodioxine-5-carboxamide | PARP1 Enzyme | IC₅₀ = 5.8 μM | nih.gov |

Heat Shock Factor 1 (HSF1) is recognized as a crucial transcription factor that supports tumor development and progression, making it a key target in oncology. nih.govacs.org HSF1 is activated in response to various cellular stresses prevalent in cancer cells, helping them to survive and proliferate. nih.govfrontiersin.org Consequently, inhibiting the HSF1 pathway is considered a promising strategy for cancer therapy. nih.govacs.org

Derivatives based on a fused 1,4-dihydrodioxin structure have been successfully developed as potent inhibitors of the HSF1 pathway. acs.org A cell-based phenotypic screen led to the discovery of CCT251236, a chemical probe that inhibits HSF1-mediated transcription. acs.org This compound served as the basis for lead optimization efforts, culminating in the development of a clinical candidate, NXP800 (formerly CCT361814), for treating refractory ovarian cancer and other malignancies. acs.org This demonstrates that the 2,3-dihydro-1,4-benzodioxin scaffold is a viable starting point for creating clinically relevant HSF1 pathway inhibitors. acs.org The activation of HSF1 typically involves its trimerization and translocation to the nucleus, where it binds to heat shock elements in the promoter regions of its target genes, including various heat shock proteins (HSPs). frontiersin.org The inhibition of this pathway can sensitize cancer cells to other therapies and reduce tumor growth. nih.gov

Other Biological Activities and Therapeutic Potential

Beyond their anticancer effects, derivatives of 2,3-dihydro-1,4-benzodioxine have been investigated for a range of other potential therapeutic applications. scirp.org These include hepatoprotective, antimicrobial, and antihyperglycemic activities. scirp.orgnih.gov

Certain derivatives of 1,4-benzodioxane have demonstrated the ability to protect the liver from damage. scirp.orgnih.gov A study focusing on a dihydropyrimidinone derivative linked to a 1,4-benzodioxane moiety investigated its hepatoprotective properties in a rat model where liver damage was induced by carbon tetrachloride (CCl₄). nih.gov

Administration of this compound, specifically 4-(4-nitrophenyl)-5-(2,3-dihydro-1,4-benzodioxin-6-ylcarbonyl)-3,4-dihydropyrimidin-2(1H)-one, before CCl₄ exposure led to a dose-dependent reduction in elevated liver enzymes like SGPT and SGOT. nih.gov Furthermore, the compound ameliorated oxidative stress by decreasing levels of malondialdehyde (MDA) and increasing nonprotein thiols (NP-SH) and total protein in liver tissues. nih.gov Histopathological examination of the liver tissues confirmed the protective effect of the compound. nih.gov The initial screening of this series of compounds on CCl₄-intoxicated HepG2 liver cells showed that the active compound increased cell viability to 68.43% at a concentration of 25 µg/mL, compared to a viability of 20.13% in cells treated with CCl₄ alone. nih.gov

Table 2: Hepatoprotective Effects of a 1,4-Benzodioxane Derivative in CCl₄-Induced Hepatotoxicity Model

| Parameter | Effect of Compound Pre-treatment | Significance | Reference |

|---|---|---|---|

| Liver Enzymes (SGPT, SGOT) | Dose-dependent decrease | Significant | nih.gov |

| Malondialdehyde (MDA) | Decreased | Significant | nih.gov |

| Nonprotein Thiol (NP-SH) | Increased | Significant | nih.gov |

| Total Protein (Liver) | Increased | Significant | nih.gov |

The 1,4-benzodioxane scaffold has been explored for its potential in developing new antimicrobial agents. scirp.org Research has indicated that derivatives of this structure possess activity against various pathogens, including bacteria and fungi. arabjchem.org For example, compounds structurally similar to 1-(2,3-dihydro-1,4-benzodioxin-6-yl)-N-(3-methoxyphenyl)-5-oxopyrrolidine-3-carboxamide have shown promising antimicrobial effects against Gram-positive bacteria and drug-resistant fungi.

Another study synthesized a series of benzodioxane carboxylic acid-based hydrazones which demonstrated both antibacterial and antifungal properties in vitro. arabjchem.org Furthermore, a class of benzodioxane–benzamides has been identified as inhibitors of the FtsZ protein, which is essential for bacterial cell division. nih.gov This makes the benzodioxane–benzamide (B126) class a promising candidate for the development of novel antibiotics, particularly targeting Gram-positive bacteria. nih.gov

The potential of 2,3-dihydro-1,4-benzodioxine derivatives in the management of diabetes has also been a subject of investigation. scirp.orgresearchgate.net Diabetes mellitus is often characterized by postprandial hyperglycemia, which is linked to the activity of enzymes like α-glucosidase and α-amylase. nih.gov

A series of novel 2-[2,3-dihydro-1,4-benzodioxin-6-yl(phenylsulfonyl)amino]-N-(un/substituted-phenyl)acetamides were synthesized and evaluated for their ability to inhibit α-glucosidase. researchgate.net While most of the synthesized compounds showed weak to moderate inhibitory activity, compounds 7i and 7k were identified as the most active, with IC₅₀ values of 86.31±0.11 μM and 81.12±0.13 μM, respectively. researchgate.net Although these values are moderate compared to the acarbose standard (IC₅₀ of 37.38±0.12 μM), they establish these compounds as potential starting points for developing new therapeutic agents for type-2 diabetes. researchgate.net Closely related benzodioxol carboxamide derivatives have also shown potent inhibition of α-amylase and a significant reduction in blood glucose levels in animal models. nih.gov

Antidepressant-like Activities

Derivatives of this compound have been the subject of significant research to explore their potential as novel antidepressant agents. These investigations have primarily focused on their interaction with key targets in the central nervous system known to be involved in the pathophysiology of depression, particularly the serotonin (5-HT) system. The antidepressant-like effects of these compounds are typically evaluated using established in vitro binding assays and in vivo behavioral models in rodents.

A prominent strategy in the development of these derivatives has been the design of molecules that can act on multiple serotonergic targets simultaneously. This approach aims to achieve a more robust and potentially faster-acting antidepressant effect compared to single-target agents. The primary molecular targets for these derivatives include the serotonin transporter (SERT), the 5-HT1A receptor, and the 5-HT2A receptor.